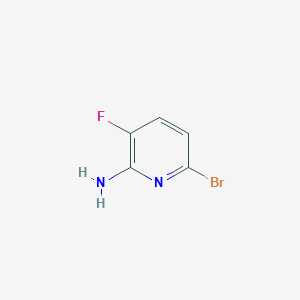

6-溴-3-氟吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

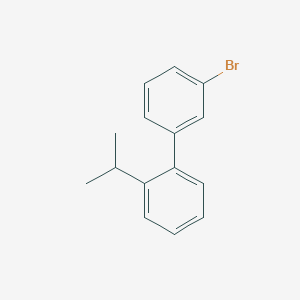

The compound "6-Bromo-3-fluoropyridin-2-amine" is a halogenated pyridine derivative, which is a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their potential biological activities and applications as pharmaceutical intermediates. The presence of bromine and fluorine atoms in the pyridine ring can significantly influence the chemical reactivity and physical properties of the molecule, making it a valuable building block for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated pyridines, such as "6-Bromo-3-fluoropyridin-2-amine," often involves multistep reactions including halogenation, amination, and other functional group transformations. For instance, the synthesis of 2-amino-6-bromopyridine derivatives has been achieved using diazotization, bromination, oxidation, chlorination, amination, and Hofmann degradation, with the structure of the product confirmed by IR and ^1H NMR spectroscopy . Similarly, the preparation of related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involves regioselective reactions and successive transformations to introduce the desired functional groups .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of a pyridine ring, a nitrogen-containing heterocycle, substituted with various halogens and other functional groups. The steric and electronic effects of these substituents can influence the overall geometry and reactivity of the molecule. For example, the synthesis of an unsymmetrical tripod ligand, which includes a 6-bromo-2-pyridylmethyl and a 6-fluoro-2-pyridylmethyl moiety, demonstrates the impact of halogen substituents on the coordination geometry in metal complexes .

Chemical Reactions Analysis

Halogenated pyridines participate in a variety of chemical reactions, including palladium-catalyzed amination, which is a key step in the synthesis of N-substituted amino derivatives . The chemoselective functionalization of halogenated pyridines, such as 5-bromo-2-chloro-3-fluoropyridine, has been explored to achieve selective substitution at different positions on the pyridine ring . Additionally, the reactivity of 2-bromo-6-isocyanopyridine in multicomponent chemistry highlights the versatility of halogenated pyridines as reagents for the synthesis of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of "6-Bromo-3-fluoropyridin-2-amine" are influenced by the halogen substituents, which can affect the compound's boiling point, melting point, solubility, and stability. The presence of a bromine atom typically increases the molecular weight and density, while the fluorine atom can enhance the lipophilicity and metabolic stability of the compound. These properties are crucial for the compound's application in pharmaceutical synthesis and material science.

科学研究应用

合成和反应

- 研究已经调查了卤代吡啶的反应性,包括6-溴-3-氟吡啶-2-胺与液氨中的铵化钾的反应,探索产生氨基衍生物和产生不同氨基衍生物的电影取代反应,以及各种卤代取代基的环转化和替代反应(Streef & Hertog, 2010)。这些转化对有机化学中新型合成途径的发展至关重要。

放射合成应用

- 该化合物已被用于通过钯催化的氨化序列合成2-氨基-5-[18F]氟吡啶。这个过程展示了该化合物在制备用于成像和诊断目的的放射标记化合物中的潜力(Pauton et al., 2019)。

金属配合物的配体设计

- 对于金属配合物的非对称三脚架配体的合成研究已经利用了6-溴-2-吡啶甲基和6-氟-2-吡啶甲基衍生物。这些研究探讨了这些配体对金属中心的几何构型和反应性的立体和电子影响,突出了在配位化学和催化中的应用(Benhamou et al., 2011)。

氨化机制

- 对卤代吡啶的氨化机制的研究为了解氨基取代吡啶合成过程中形成的反应途径和中间体提供了见解。了解这些机制对于优化合成策略并开发具有所需功能的新化合物至关重要(Pieterse & Hertog, 2010)。

安全和危害

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

作用机制

Target of Action

Fluoropyridines, a class of compounds to which 6-bromo-3-fluoropyridin-2-amine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .

Mode of Action

Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications .

Pharmacokinetics

The compound is a solid at room temperature and is recommended to be stored at 2-8°c .

属性

IUPAC Name |

6-bromo-3-fluoropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-4-2-1-3(7)5(8)9-4/h1-2H,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBALYPYUMLGQIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2506627.png)

![1-[4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2506628.png)

![4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2506638.png)

![N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2506639.png)

![2-(2,5-dimethylfuran-3-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2506642.png)

![Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate](/img/structure/B2506643.png)

![3-(furan-2-ylmethyl)-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/no-structure.png)